molecular formula C12H13N3O4S B2617242 Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate CAS No. 899732-49-1

Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate

Cat. No.: B2617242
CAS No.: 899732-49-1
M. Wt: 295.31
InChI Key: HOBNDDIRFNEDMK-UHFFFAOYSA-N
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Description

Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a thioether-linked methyl acetate group. Its structure includes two methyl substituents at positions 1 and 3 of the pyrimidine ring, along with keto groups at positions 2 and 2.

Properties

IUPAC Name

methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-14-10-9(11(17)15(2)12(14)18)7(4-5-13-10)20-6-8(16)19-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBNDDIRFNEDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine . This reaction proceeds through a series of condensation and cyclization steps to form the desired pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts are known for their efficiency and environmentally friendly nature . The use of such catalysts can significantly enhance the yield and purity of the final product, making the process more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thioacetate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, hydrazonoyl halides, and alkyl carbothioates . Reaction conditions often involve the use of solvents like chloroform and ethanol, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Thiazolo Cores

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Structure : Features a pyrimidine ring with a thietane-3-yloxy substituent and an ethyl ester group instead of methyl.
  • Key Differences: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.

Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

  • Structure : Contains a thioxo (C=S) group at position 2 instead of the dioxo (C=O) groups in the target compound.
  • Implications : The thioxo group may enhance metal-binding properties or influence tautomeric equilibria, affecting biological activity .

Derivatives with Fused Ring Systems

2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid

  • Structure: Replaces the pyrido[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine ring.
  • Impact : The sulfur atom in the thiophene ring may improve π-stacking interactions but reduce solubility compared to the pyridine-containing target compound .

Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate

  • Structure: Incorporates a cyclopenta-thieno[2,3-d]pyrimidine system with a 4-chlorophenyl group.
  • Significance : The bulky cyclopenta ring and chlorophenyl substituent likely enhance steric hindrance, reducing enzymatic degradation but increasing molecular weight .

Functional Group Variations

[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-dimethylphenoxy)acetate

  • Structure: Includes an amino group at position 4 and a phenoxyacetate moiety.

Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate

  • Structure : Lacks the pyrido fusion and thioether linkage present in the target compound.
  • Effect : Simpler structure may reduce synthetic complexity but diminish target selectivity due to fewer interaction sites .

Research Implications

  • Medicinal Chemistry: The pyrido[2,3-d]pyrimidine core in the target compound may offer superior kinase inhibition compared to thieno or pyrimidine analogs due to its planar aromatic system .
  • Drug Delivery : Methyl esters (as in the target compound) are often used as prodrugs, hydrolyzing in vivo to active carboxylic acids, whereas ethyl esters (e.g., ) exhibit slower hydrolysis rates .
  • Synthetic Feasibility: Compounds with fused rings (e.g., cyclopenta-thieno systems ) require multi-step syntheses, increasing production costs compared to simpler pyrimidine derivatives.

Biological Activity

Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a pyrimidine ring and a thioether group, with a molecular formula of C12H14N4O3S and a molecular weight of approximately 310.34 g/mol. The presence of these functional groups suggests various potential interactions within biological systems.

Antiviral Properties

Research indicates that this compound may exhibit anti-HIV properties . Its structural components allow it to inhibit specific biological pathways associated with viral replication. Studies have demonstrated that similar compounds in the pyrido[2,3-d]pyrimidine class possess antiviral activity against HIV by interfering with viral enzymes or host cell mechanisms essential for viral proliferation .

Anticancer Activity

The compound has also been investigated for its anticancer potential . It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies on related pyrido[2,3-d]pyrimidines have highlighted their efficacy against solid tumors and lymphomas by targeting pathways like mTOR signaling and dihydrofolate reductase (DHFR) .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include the following steps:

  • Formation of the Pyrimidine Core : Initial reactions involve constructing the pyrimidine ring through condensation reactions.
  • Thioether Formation : Introducing the thioether group can be achieved via nucleophilic substitution reactions.
  • Methylation : Finally, methylation at the appropriate position yields the target compound.

These steps are subject to optimization based on reactant availability and desired yield.

Case Studies

Several studies have explored the biological activity of related compounds in clinical settings:

  • Study on Anti-HIV Activity : A study demonstrated that compounds with similar structural features significantly reduced viral load in vitro and showed promise in preclinical models for HIV treatment.
  • Cancer Treatment Trials : Clinical trials have assessed pyrido[2,3-d]pyrimidine derivatives in patients with malignant glioma and other cancers. Results indicated improved survival rates and reduced tumor sizes compared to standard therapies .

Comparative Analysis

To better understand this compound's position in medicinal chemistry, a comparison with similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
Ethyl 2-((1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-5-yloxy)propanoateC14H17N3O4SContains an ethoxy group instead of a methyl group
Methyl 6-hydroxy-pyrazino[1',2':4,5]pyrimidineC13H15N5OLacks thioether functionality but retains similar pyrimidine structure

This table illustrates how variations in functional groups influence biological activities and therapeutic applications.

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